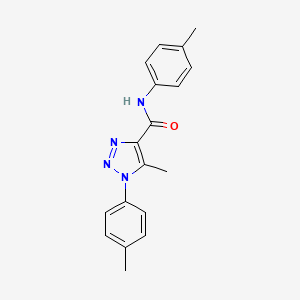![molecular formula C20H19ClN6 B11286424 (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-me thylphenyl)amine](/img/structure/B11286424.png)
(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-me thylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-chlorophenylmethyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 4-methylphenylamine group: This can be done through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine: can be compared with other pyrazolo[4,5-e]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of (6-{[(2-Chlorophenyl)methyl]amino}-1-methylpyrazolo[4,5-e]pyrimidin-4-yl)(4-methylphenyl)amine lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19ClN6 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-13-7-9-15(10-8-13)24-18-16-12-23-27(2)19(16)26-20(25-18)22-11-14-5-3-4-6-17(14)21/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
BLYJSRXCHYBXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorophenyl){5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11286346.png)
![2-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B11286362.png)
![9-(4-bromophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11286366.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11286367.png)
![3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11286374.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11286385.png)
![Ethyl 3-({[1-(3-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11286389.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B11286405.png)

![1-(2-Fluorophenyl)-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11286418.png)
![Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11286419.png)
![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11286432.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11286436.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286444.png)
